molecular formula C13H14Br2O B14280841 2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one CAS No. 138522-71-1

2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one

Katalognummer: B14280841
CAS-Nummer: 138522-71-1
Molekulargewicht: 346.06 g/mol
InChI-Schlüssel: IXQJJURSKZNPFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with two bromine atoms and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one typically involves the bromination of cyclohexanone derivatives. One common method includes the reaction of cyclohexanone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of phenyl-substituted cyclohexanones.

    Elimination: Formation of phenyl-substituted cyclohexenes.

    Oxidation: Formation of phenyl-substituted cyclohexanones.

    Reduction: Formation of phenyl-substituted cyclohexanols.

Wissenschaftliche Forschungsanwendungen

2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenyl group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-2-[chloro(phenyl)methyl]cyclohexan-1-one
  • 2-Bromo-2-[iodo(phenyl)methyl]cyclohexan-1-one
  • 2-Bromo-2-[methyl(phenyl)methyl]cyclohexan-1-one

Uniqueness

2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one is unique due to the presence of two bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs

Eigenschaften

CAS-Nummer

138522-71-1

Molekularformel

C13H14Br2O

Molekulargewicht

346.06 g/mol

IUPAC-Name

2-bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C13H14Br2O/c14-12(10-6-2-1-3-7-10)13(15)9-5-4-8-11(13)16/h1-3,6-7,12H,4-5,8-9H2

InChI-Schlüssel

IXQJJURSKZNPFL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(=O)C1)(C(C2=CC=CC=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.